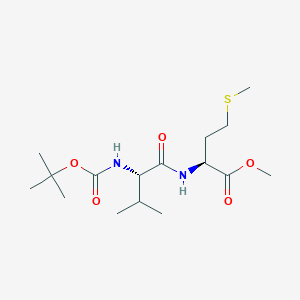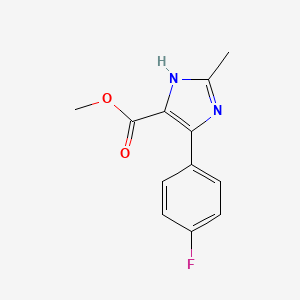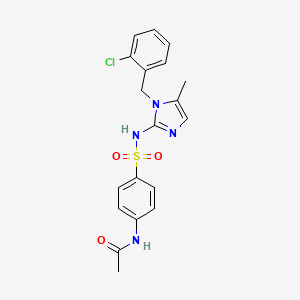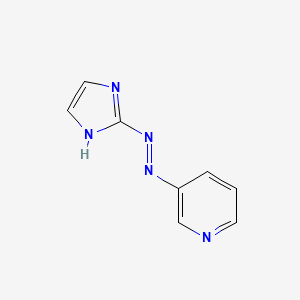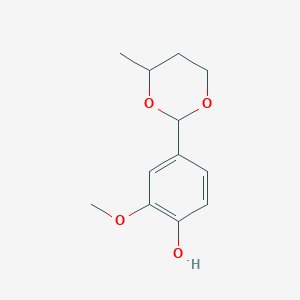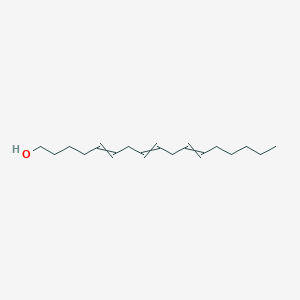
Heptadeca-5,8,11-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-5,8,11-trien-1-ol is an organic compound with the molecular formula C17H30O. It is a type of fatty alcohol characterized by the presence of three conjugated double bonds at positions 5, 8, and 11 in its heptadecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadeca-5,8,11-trien-1-ol can be synthesized through several methods, including:
Hydrogenation of Heptadeca-5,8,11-trienoic Acid: This method involves the reduction of heptadeca-5,8,11-trienoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes, where the precursor fatty acids are reduced in the presence of catalysts such as palladium or nickel. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Heptadeca-5,8,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadeca-5,8,11-trienoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield saturated alcohols or alkanes, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Heptadeca-5,8,11-trienoic acid
Reduction: Heptadecanol, heptadecane
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Heptadeca-5,8,11-trien-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of heptadeca-5,8,11-trien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Heptadeca-5,8,11-trien-1-ol can be compared with other similar compounds, such as:
Octadeca-6,9,12,15-tetraenoic Acid (C184): Similar in structure but with an additional double bond and a longer carbon chain.
Eicosapentaenoic Acid (C205): Contains five double bonds and a longer carbon chain, known for its role in anti-inflammatory processes.
α-Linolenic Acid (C183): A shorter chain fatty acid with three double bonds, commonly found in plant oils.
Uniqueness: this compound is unique due to its odd-numbered carbon chain and specific positioning of double bonds, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H30O |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
heptadeca-5,8,11-trien-1-ol |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,9-10,12-13,18H,2-5,8,11,14-17H2,1H3 |
InChI Key |
LFDJMNOXMZERKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


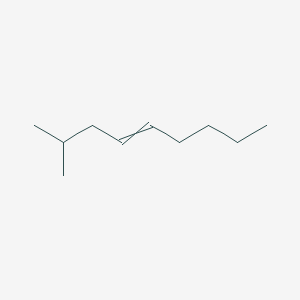
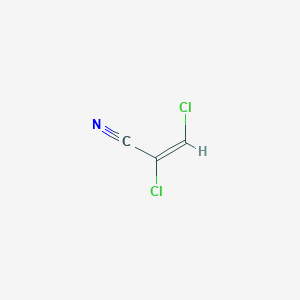
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
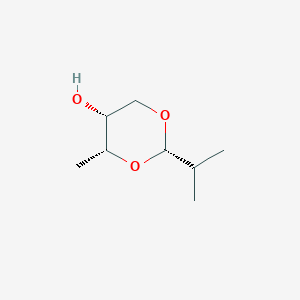
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)

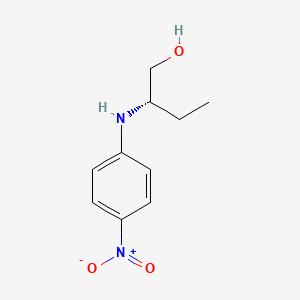
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
